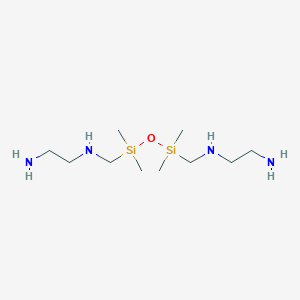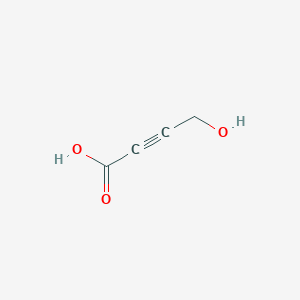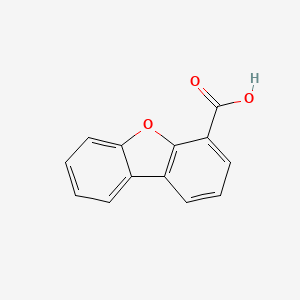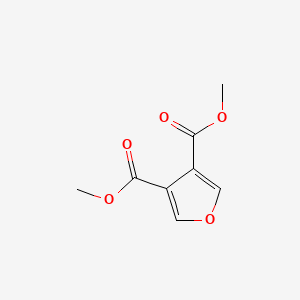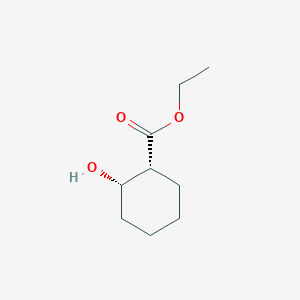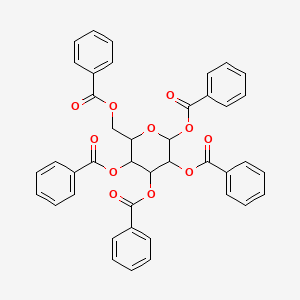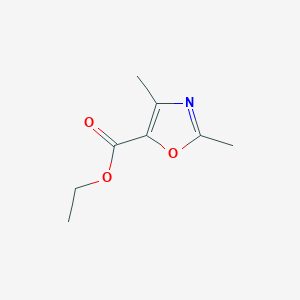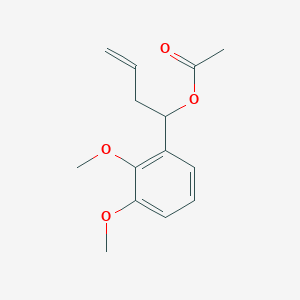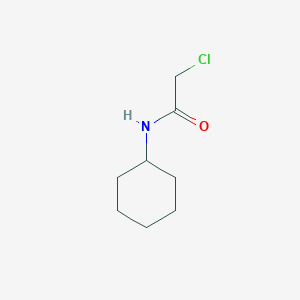
Ethylene bis(3-mercaptopropionate)
説明
Ethylene bis(3-mercaptopropionate) is a chemical compound with the molecular formula C8H14O4S2 . It is also known by other names such as Ethylene Glycol Bis (3-Mercaptopropionate) and 2-[(3-sulfanylpropanoyl)oxy]ethyl 3-sulfanylpropanoate . It is used in the design of processable shape memory polymer systems for biomedical applications .
Molecular Structure Analysis
The molecular structure of Ethylene bis(3-mercaptopropionate) can be represented by the InChI code: 1S/2C3H6O2S.C2H6O2/c24-3(5)1-2-6;3-1-2-4/h26H,1-2H2,(H,4,5);3-4H,1-2H2 .Physical And Chemical Properties Analysis
Ethylene bis(3-mercaptopropionate) is a liquid at 20°C . It has a molecular weight of 238.32 . It has a flash point of 255°C . The specific gravity at 20/20 is 1.23 . The refractive index is 1.51 .科学的研究の応用
Electrochemical Analysis
- Reduction of Thorium: The reduction of thorium at the dropping mercury electrode in the presence of ethylene bis(3-mercaptopropionate) is irreversible and kinetically controlled. This finding is significant in electrochemistry, especially in the analysis of thorium behavior (Saxena & Chaturvedi, 1973).
Polymerization and Catalysis
- Group 3 Metal Catalysts for Polymerization: Ethylene bis(3-mercaptopropionate) plays a role in the polymerization of ethylene and α-olefins, particularly when using group 3 organometallic catalysts (Gromada, Carpentier, & Mortreux, 2004).
- Ethylene Polymerization Catalysts: In combination with certain complexes and cocatalysts, ethylene bis(3-mercaptopropionate) contributes to the development of highly active catalyst systems for ethylene polymerization (Bando et al., 2003).
Chemical Modification and Functionalization
- Modification of Poly(3-hydroxyalkanoate)s: It is used in chemical modifications, such as transesterification reactions and addition reactions for medical and industrial applications (Erduranlı, Hazer, & Borcakli, 2008).
Photopolymerization and Coatings
- Thiol-ene Photopolymerization Coatings: Ethylene bis(3-mercaptopropionate) derivatives are evaluated in thiol-ene photopolymerization, influencing the thermomechanical and coatings properties of materials (Wutticharoenwong & Soucek, 2009).
Polymerization Behavior
- Ethylene Polymerization Behavior: Research demonstrates its utility in analyzing the polymerization behavior of ethylene using various complexes (Esteruelas et al., 2003).
Peptide Synthesis
- Synthesis of Peptide Alkylthioesters: It's utilized in the synthesis of peptide alkylthioesters, crucial for protein synthesis using Native Chemical Ligation (Dheur et al., 2011).
Material Science
- Functionalization of Polymers: Ethylene bis(3-mercaptopropionate) is employed in the functionalization of polymers like polystyrene and poly(methyl methacrylate), impacting their degradation properties (Bonnans-Plaisance, Levesque, & Toulin, 2001).
Safety And Hazards
Ethylene bis(3-mercaptopropionate) is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
2-(3-sulfanylpropanoyloxy)ethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c9-7(1-5-13)11-3-4-12-8(10)2-6-14/h13-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQZWTGSNCDKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51158-47-5 | |
| Record name | Polyethylene glycol bis(3-mercaptopropionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51158-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066804 | |
| Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene bis(3-mercaptopropionate) | |
CAS RN |
22504-50-3 | |
| Record name | 1,1′-(1,2-Ethanediyl) bis(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol bis(3-mercaptopropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene bis(3-mercaptopropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7C53QM7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



